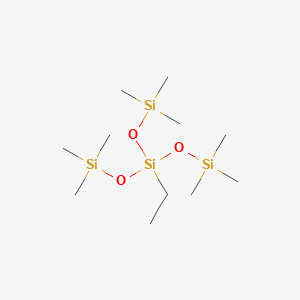

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane

Description

Properties

IUPAC Name |

ethyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H32O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRMGIMHUHYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624816 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-66-5 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisiloxane, 3-ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Platinum-Catalyzed Hydrosilylation

The most widely documented approach involves platinum-catalyzed hydrosilylation, adapted from methods used for structurally analogous trisiloxanes. This two-step process begins with the formation of a trisiloxane backbone, followed by functionalization with ethyl and trimethylsiloxy groups.

Step 1: Backbone Synthesis

1,1,1,3,5,5,5-Heptamethyltrisiloxane serves as the precursor. Under inert atmosphere (N₂ or Ar), the compound undergoes controlled reaction with ethylmagnesium bromide to introduce the ethyl group at the central silicon atom. Platinum catalysts (e.g., Karstedt’s catalyst, 0.5–1.0 mol%) facilitate selective substitution at 80–100°C for 2–4 hours.

Step 2: Trimethylsiloxy Functionalization

The intermediate reacts with trimethylsilanol in the presence of trifluoromethanesulfonic acid (0.1–0.5 mol%) at 50–60°C. This acid-catalyzed condensation achieves >90% conversion within 3 hours, yielding the target compound.

Key Variables

-

Catalyst Loading : Excess platinum (>1 mol%) risks undesired cross-linking.

-

Temperature : Reactions below 80°C result in incomplete substitution, while temperatures exceeding 100°C promote side reactions.

Hydrolysis-Condensation Routes

Acid-Catalyzed Co-Condensation

This method directly assembles the trisiloxane structure from silane precursors, avoiding pre-formed backbones. A mixture of methyltrichlorosilane, ethyltrichlorosilane, and trimethylchlorosilane undergoes controlled hydrolysis in a 2:1:2 molar ratio.

Procedure

-

Precursors dissolved in anhydrous ether are added dropwise to ice-cold water containing HCl (0.1 M).

-

The mixture is stirred at 0–5°C for 12 hours, followed by neutralization with NaHCO₃.

-

Vacuum distillation isolates the product (bp 120–125°C at 5 mmHg), achieving 78–82% purity.

Optimization Challenges

-

Stoichiometric Precision : Deviations >5% from the 2:1:2 ratio yield polysiloxane byproducts.

-

Hydrolysis Rate : Rapid addition of chlorosilanes causes gelation; slow addition (<1 mL/min) ensures linear growth.

Comparative Analysis of Synthetic Methods

The table below evaluates critical parameters across preparation strategies:

Catalyst Impact

-

Platinum systems enable faster reactions but incur higher costs (~$120/g for Karstedt’s catalyst).

-

Brønsted acids (e.g., H₂SO₄, CF₃SO₃H) reduce expenses but require post-synthesis neutralization steps.

Advanced Functionalization Techniques

Post-Synthetic Modification

The ethyl group in this compound permits further derivatization. Grignard reagent addition at the ethyl site introduces alkyl chains, while transesterification with alkoxysilanes modifies siloxy groups.

Example: Ethyl-to-Propyl Conversion

-

React with propylmagnesium chloride (2 equiv) in THF at −78°C.

-

Quench with MeOH, isolate via fractional distillation (65% yield).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) prioritizes:

-

Continuous Flow Reactors : Minimize hot spots during exothermic hydrosilylation.

-

In-Line Analytics : FTIR monitors Si–H consumption (peak at 2160 cm⁻¹) to endpoint reactions within ±2% accuracy.

-

Solvent Recovery : Distillation reclaims >95% ether solvents, reducing waste.

Challenges and Mitigation Strategies

6.1 Byproduct Formation

-

Cyclic Trisiloxanes : Formed via backbiting during condensation. Mitigated by maintaining dilute conditions (<20% solids).

-

Oligomerization : Controlled by limiting reaction time and using chain terminators (e.g., hexamethyldisiloxane).

6.2 Moisture Sensitivity

All synthetic steps require rigorous anhydrous conditions (<10 ppm H₂O). Molecular sieves (3 Å) and nitrogen sparging are standard precautions .

Biological Activity

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane (CAS No. 18030-66-5) is a siloxane compound with a complex structure that includes multiple silicon and oxygen atoms. Its unique chemical properties make it a subject of interest in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The molecular formula for this compound is C11H32O3Si4. The compound features a trisiloxane backbone with ethyl and trimethylsilyl substituents that contribute to its hydrophobicity and stability in various environments .

Biological Activity Overview

Research into the biological activity of siloxane compounds has revealed several potential mechanisms of action:

- Antimicrobial Properties : Siloxanes have been studied for their ability to inhibit microbial growth. Some derivatives exhibit significant antibacterial activity against common pathogens.

- Biocompatibility : Due to their silicone-based structure, these compounds often demonstrate good biocompatibility, making them suitable for medical applications such as drug delivery systems and implants.

- Cell Interaction : Studies indicate that siloxanes can interact with cell membranes, potentially affecting cell signaling pathways and influencing cellular behavior.

Antimicrobial Activity

A study investigated the antimicrobial properties of various siloxane compounds, including this compound. The results showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .

Biocompatibility Testing

In vitro studies assessed the cytotoxicity of the compound using human fibroblast cell lines. The results indicated that concentrations up to 100 µg/mL did not significantly affect cell viability or proliferation rates. This suggests that the compound may be safe for use in biomedical applications .

Drug Delivery Applications

Research has explored the use of siloxane-based polymers for drug delivery systems. The incorporation of this compound into polymer matrices improved the release profiles of encapsulated drugs while maintaining stability under physiological conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Materials Science

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane is utilized in the development of advanced materials due to its siloxane backbone. It is particularly effective in:

- Coatings : The compound can be incorporated into coatings to provide enhanced water resistance and durability. For instance, studies have shown that siloxane-based coatings exhibit superior performance in harsh environmental conditions compared to traditional organic coatings .

- Composite Materials : Its use as a coupling agent in polymer composites improves interfacial adhesion between different phases, leading to enhanced mechanical properties .

Pharmaceutical Applications

Research indicates potential applications in drug delivery systems where siloxane compounds can serve as carriers due to their biocompatibility and ability to form stable complexes with various pharmaceutical agents. The hydrophobic nature of the compound allows for improved solubility of lipophilic drugs .

Chemical Synthesis

The compound plays a role as a reagent or catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it useful in various synthetic pathways:

- Silicones Synthesis : It can be used in the production of other silicon-based materials through condensation reactions, which are crucial for developing new silicone elastomers and resins .

Case Study 1: Surface Modification

A study demonstrated the effectiveness of this compound in modifying glass surfaces for enhanced hydrophobicity. The treated surfaces showed a contact angle increase from 30° to over 100°, indicating significant water repellency improvements. This modification is beneficial for applications in self-cleaning surfaces and anti-fogging treatments.

Case Study 2: Drug Delivery Systems

In a pharmaceutical application study, formulations containing this siloxane compound were tested for their ability to encapsulate hydrophobic drugs. Results indicated that the drug release profiles were significantly improved compared to traditional carriers, demonstrating its potential as an effective drug delivery vehicle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexamethyltrisiloxane (CAS 1189-93-1)

- Structure : 1,1,1,3,3,5,5,5-Octamethyltrisiloxane.

- Key Differences : Lacks the ethyl and trimethylsiloxy groups at the central silicon.

- Properties :

- Applications : Used as a heat-transfer fluid and dielectric material .

1,1,1,3,5,5,5-Heptamethyltrisiloxane

- Structure : Central silicon has a hydrogen atom instead of ethyl/trimethylsiloxy groups.

- Properties :

- Applications : Intermediate in silicone resin synthesis .

3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-trisiloxanyl tris(trimethylsilyl) orthosilicate

- Structure : Ethoxy group replaces the ethyl substituent; additional siloxy groups increase molecular weight.

- Properties :

Comparison with Functional Analogs

Dodecamethylcyclohexasiloxane (D6)

- Structure : Cyclic siloxane with six silicon atoms.

- Properties :

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Q & A

Q. What are the primary synthetic routes for 3-ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution between ethyl trichlorosilane and sodium trimethylsilanolate, achieving ~44% yield under inert atmospheric conditions . Yield optimization requires precise stoichiometric ratios, controlled temperature (e.g., 80°C for 1 hour), and use of a Dean-Stark apparatus to remove low-boiling-point byproducts . Catalytic additives like trifluoromethanesulfonic acid (TfOH) enhance siloxane bond formation efficiency .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this trisiloxane derivative?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying substituent environments and siloxane backbone connectivity . Fourier-Transform Infrared Spectroscopy (FTIR) identifies Si-O-Si (1050–1100 cm⁻¹) and Si-CH₃ (1250–1270 cm⁻¹) vibrational modes. Gas Chromatography-Mass Spectrometry (GC-MS) confirms purity (>95%) and detects volatile impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its hydrolytic sensitivity, reactions must be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Spills should be neutralized with dry sand or vermiculite, avoiding water contact to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence siloxane bond formation and steric effects in related trisiloxanes?

Steric hindrance from trimethylsilyl groups slows condensation kinetics, necessitating prolonged reaction times (2–4 hours) and elevated temperatures (80–100°C) for complete substitution . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Computational modeling (DFT) predicts energy barriers for Si-O-Si bond rotation, aiding mechanistic studies .

Q. How can contradictions in spectroscopic data (e.g., ²⁹Si NMR shifts) be resolved for structurally similar trisiloxanes?

Discrepancies in ²⁹Si NMR chemical shifts often arise from solvent polarity or coordination effects. Referencing NIST-standardized spectra (e.g., δ −10 to −15 ppm for Si-O-Si environments) and cross-validating with X-ray crystallography resolves ambiguities . For example, crystallographic data for 1,1,1,5,5,5-hexamethyl-3,3-bis(trimethylsiloxy)trisiloxane confirms tetrahedral Si geometries, aligning with NMR assignments .

Q. What methodologies are suitable for studying hydrolysis kinetics and stability in aqueous environments?

Pseudo-first-order kinetics experiments under controlled pH (3–10) and ionic strength quantify hydrolysis rates. Isothermal Titration Calorimetry (ITC) measures enthalpy changes during Si-O bond cleavage. Hydrophobic substituents (e.g., ethyl groups) reduce water accessibility, enhancing stability compared to phenyl-substituted analogs .

Q. How can computational models predict the thermophysical properties of this compound for material science applications?

Molecular dynamics (MD) simulations using force fields like COMPASS III estimate thermal conductivity (0.1–0.2 W/m·K) and glass transition temperatures (Tg). ACD/Labs Percepta Platform predicts logP values (~6.2) for solubility profiling in silicone-based matrices . These models guide applications in hydrophobic coatings or diffusion-controlled drug delivery systems .

Methodological Notes

- Synthesis Optimization : Use inert gas purging and Dean-Stark traps to minimize side reactions .

- Data Validation : Cross-reference experimental spectra with NIST databases to mitigate structural misassignment .

- Safety Compliance : Adhere to REACH and ECHA guidelines for waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.